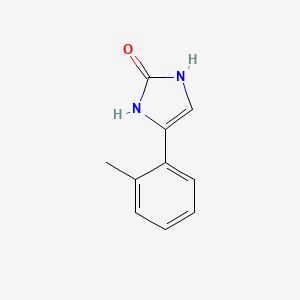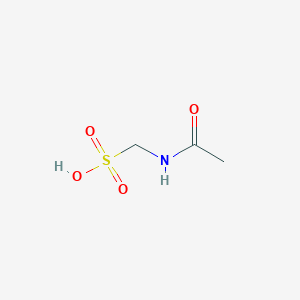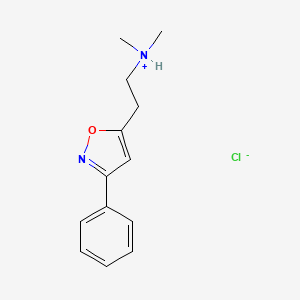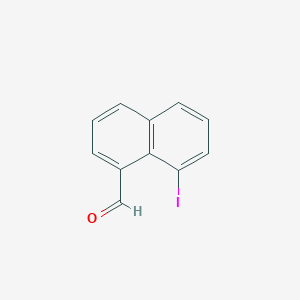
8-Iodonaphthalene-1-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodonaphthalene-1-carboxaldehyde is an organic compound characterized by the presence of an iodine atom attached to the eighth position of a naphthalene ring, with a formyl group at the first position. This compound is a versatile building block in organic synthesis, particularly valued for its ability to undergo various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodonaphthalene-1-carboxaldehyde typically involves the iodination of naphthalene derivatives. One common method includes the reaction of naphthalene with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The formyl group can then be introduced through formylation reactions, such as the Vilsmeier-Haack reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Iodonaphthalene-1-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products: The major products formed from these reactions include various substituted naphthalenes, alcohols, acids, and polycyclic compounds .
Applications De Recherche Scientifique
8-Iodonaphthalene-1-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polycyclic compounds.
Biology: Employed in the development of fluorescent probes and bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 8-Iodonaphthalene-1-carboxaldehyde exerts its effects is largely dependent on the specific reactions it undergoesIn coupling reactions, the compound serves as a substrate for the formation of carbon-carbon bonds, mediated by palladium catalysts .
Comparaison Avec Des Composés Similaires
- 8-Bromonaphthalene-1-carboxaldehyde
- 8-Chloronaphthalene-1-carboxaldehyde
- 8-Fluoronaphthalene-1-carboxaldehyde
Comparison: 8-Iodonaphthalene-1-carboxaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This makes it more reactive in certain substitution and coupling reactions, providing distinct advantages in synthetic applications .
Propriétés
Numéro CAS |
85864-86-4 |
|---|---|
Formule moléculaire |
C11H7IO |
Poids moléculaire |
282.08 g/mol |
Nom IUPAC |
8-iodonaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H7IO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H |
Clé InChI |
PEXFIBRZZRZXGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




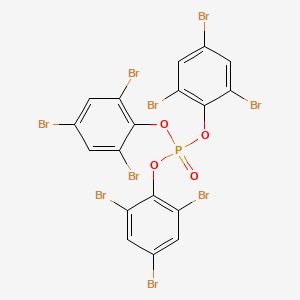
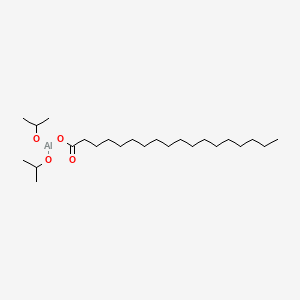
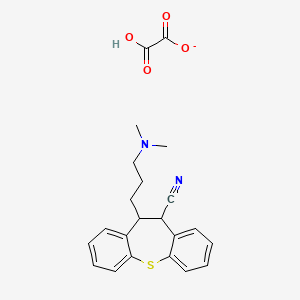
![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)

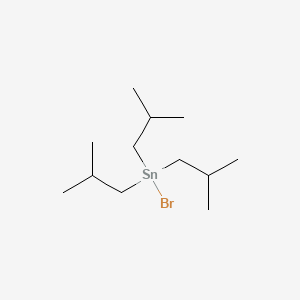

![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
